5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 832741-14-7 . It has a molecular weight of 357.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its Inchi Code is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available data.Scientific Research Applications
- PHTPP acts as a selective antagonist for the estrogen receptor beta (ERβ). By specifically targeting ERβ, it has potential implications in hormone-related research, including cancer therapy and reproductive health .
- Researchers have explored PHTPP’s impact on cancer cells. Notably, it significantly enhances cell growth in ovarian cancer cell lines (such as SKOV3 and OV2008) that express both estrogen receptors. Understanding its mechanism of action could lead to novel therapeutic strategies .
- PHTPP inhibits cyclin-dependent kinase (CDK) enzymes. CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with cancer. Investigating PHTPP’s effects on CDKs may reveal new avenues for cancer treatment .
- Derived from 5-aminopyrazoles, PHTPP derivatives have been evaluated against fungal strains. Specifically, they act as inhibitors of succinate dehydrogenase. This property could be relevant in antifungal drug development .
- PHTPP induces apoptosis (programmed cell death) in certain cancer cells. Understanding the molecular pathways involved could provide insights into targeted therapies .
Estrogen Receptor Modulation
Anticancer Activity
CDK Inhibition
Antifungal Properties
Cell Death by Apoptosis
Therapeutic Potential in Hormone-Related Disorders
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through a similar mechanism .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . This suggests that the compound may have effects on cell cycle regulation and other related pathways.
Pharmacokinetics
The compound’s molecular weight of 35729 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may have similar effects, such as inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQLJUPTMKLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.